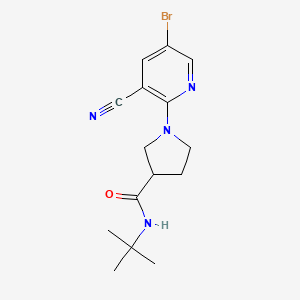
1-(5-bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with bromine and a cyano group, along with a pyrrolidine ring attached to a tert-butyl group and a carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 3-cyanopyridine to obtain 5-bromo-3-cyanopyridine. This intermediate is then subjected to a nucleophilic substitution reaction with N-tert-butylpyrrolidine-3-carboxamide under appropriate conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of lactam derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 1-(5-bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound can be used in the development of bioactive molecules. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators, which are crucial in drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into its biological activity could lead to the development of new therapeutic agents.
Industry
In the materials science industry, this compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which 1-(5-bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Bromo-3-cyanopyridin-2-yl)piperidin-4-yl-3-methylurea
- 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate
Uniqueness
Compared to similar compounds, 1-(5-bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its tert-butyl group provides steric hindrance, which can influence its interaction with biological targets, while the cyano and bromine substituents offer sites for further chemical modifications.
Propriétés
IUPAC Name |
1-(5-bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O/c1-15(2,3)19-14(21)10-4-5-20(9-10)13-11(7-17)6-12(16)8-18-13/h6,8,10H,4-5,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAPNMAFWJUBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=C(C=C(C=N2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopropyl-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6470004.png)
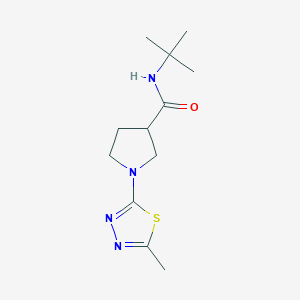
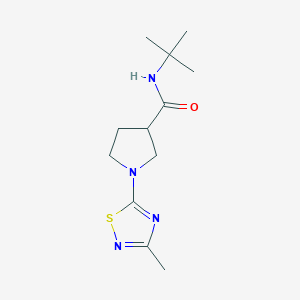
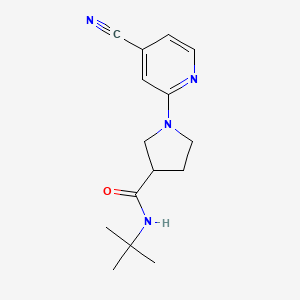
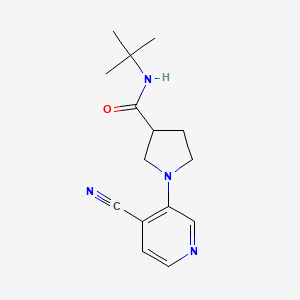
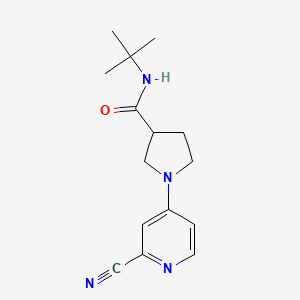
![N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470064.png)
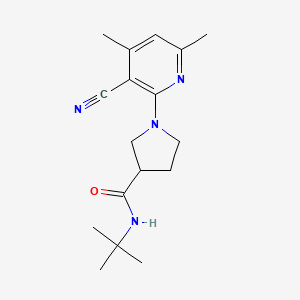
![3-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B6470072.png)
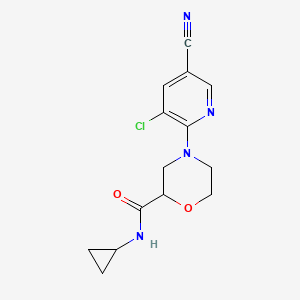

![N-tert-butyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6470101.png)
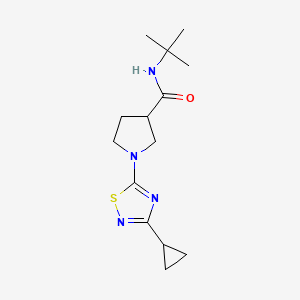
![N-tert-butyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B6470107.png)
